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Compound of Interest

Compound Name: N,N'-Dibutylurea

Cat. No.: B143324 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-
Dibutylurea, a symmetrically substituted urea derivative. This document is intended for

researchers, scientists, and professionals in the field of drug development and materials

science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of N,N'-Dibutylurea.

Table 1: ¹H NMR Spectroscopic Data for N,N'-Dibutylurea
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.69 s 2H NH

3.13 - 3.18 m 4H N-CH₂

1.43 - 1.51 m 4H N-CH₂-CH₂

1.32 - 1.39 m 4H N-CH₂-CH₂-CH₂

0.90 - 0.94 t 6H CH₃
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for N,N'-
Dibutylurea

Chemical Shift (δ) ppm Assignment

158.5 C=O

40.3 N-CH₂

32.4 N-CH₂-CH₂

20.0 N-CH₂-CH₂-CH₂

13.8 CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List for N,N'-
Dibutylurea

Wavenumber (cm⁻¹) Assignment

~3330 N-H stretching

~2950, 2870 C-H stretching (asymmetric and symmetric)

~1625 C=O stretching (Amide I)

~1570 N-H bending (Amide II)

~1460 C-H bending

~1250 C-N stretching

Table 4: Mass Spectrometry (MS) Data for N,N'-
Dibutylurea
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m/z Interpretation

172 [M]⁺ (Molecular ion)

115 [M - C₄H₉]⁺

100 [M - C₄H₉N]⁺

87 [C₄H₉NCO]⁺

74 [C₄H₉NH₂]⁺

57 [C₄H₉]⁺ (Base Peak)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: A sample of N,N'-Dibutylurea was dissolved in deuterated chloroform

(CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans

to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million

(ppm) relative to TMS.

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical

shifts are reported in ppm.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[1]
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Sample Preparation: A small amount of N,N'-Dibutylurea was prepared as a KBr (potassium

bromide) pellet or as a thin film.

Data Acquisition: The sample was placed in the spectrometer and scanned over the mid-

infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder

was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI)

source.[2]

Sample Introduction: A small amount of the sample was introduced into the ion source,

where it was vaporized.

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions were accelerated and separated based

on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic characterization of

N,N'-Dibutylurea.
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Spectroscopic Analysis Workflow for N,N'-Dibutylurea
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Caption: Workflow for the spectroscopic characterization of N,N'-Dibutylurea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N,N'-di-n-Butylurea [webbook.nist.gov]

2. N,N'-di-n-Butylurea [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of N,N'-Dibutylurea: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143324#n-n-dibutylurea-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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